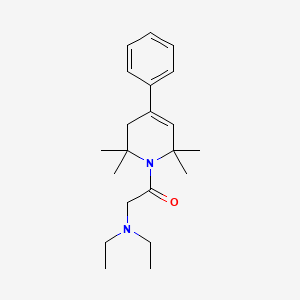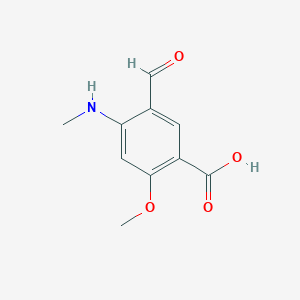
5-Formyl-2-methoxy-4-(methylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-2-methoxy-4-(methylamino)benzoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, characterized by the presence of a formyl group, a methoxy group, and a methylamino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methoxy-4-(methylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formylation: Introduction of the formyl group into the benzene ring.
Methoxylation: Introduction of the methoxy group.
Methylamination: Introduction of the methylamino group.
These reactions often require specific catalysts, solvents, and controlled reaction conditions to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-2-methoxy-4-(methylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of the methoxy or methylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-carboxy-2-methoxy-4-(methylamino)benzoic acid, while reduction may produce 5-hydroxymethyl-2-methoxy-4-(methylamino)benzoic acid.
Applications De Recherche Scientifique
5-Formyl-2-methoxy-4-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Formyl-2-methoxy-4-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the methoxy and methylamino groups can influence the compound’s reactivity and binding affinity. These interactions can modulate biological processes and lead to specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure with an amino group instead of a formyl group.
Methyl 5-formyl-2-methoxybenzoate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
5-Formyl-2-methoxy-4-(methylamino)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
5-formyl-2-methoxy-4-(methylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-11-8-4-9(15-2)7(10(13)14)3-6(8)5-12/h3-5,11H,1-2H3,(H,13,14) |
Clé InChI |
BXXZULASIQVPIW-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1C=O)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


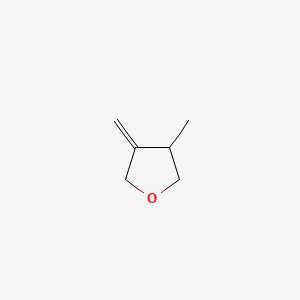
![4,6,6-trimethyl-3-[4-methyl-3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]-1H-pyrimidine-2-thione](/img/structure/B13956061.png)



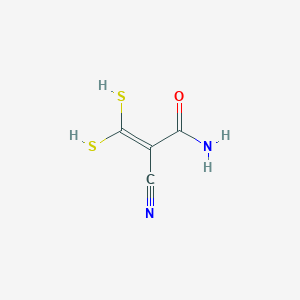
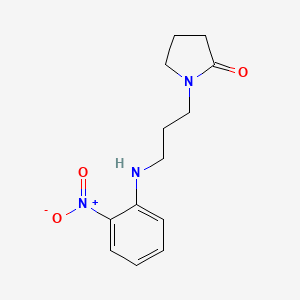
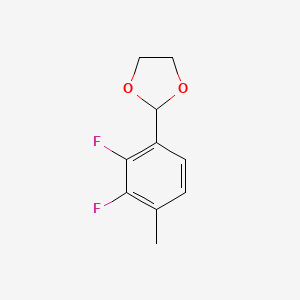
![(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane](/img/structure/B13956111.png)
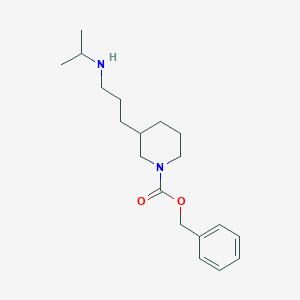
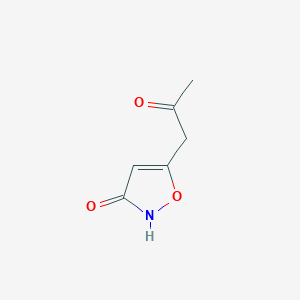

![4-[(4-Chloro-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13956128.png)
